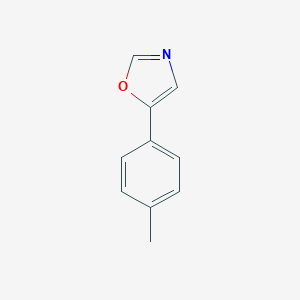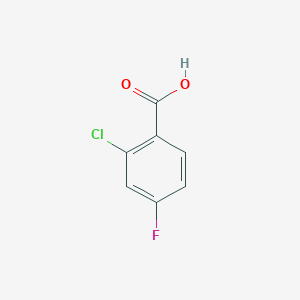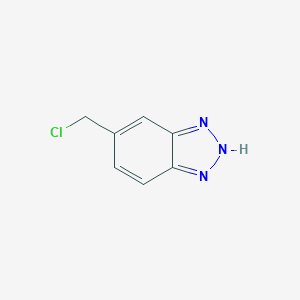
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the first position, a vinyl group at the fourth position, and a carbaldehyde group at the fifth position of the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amido-nitrile, the compound can be synthesized via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.
Major Products Formed:
Oxidation: 1-Methyl-4-vinyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Methyl-4-vinyl-1H-imidazole-5-methanol.
Substitution: 1-Methyl-4-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: In the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of photoresponsive polymers and hybrid matrix membranes.
Wirkmechanismus
The mechanism by which 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing catalytic activities in enzymatic reactions. The vinyl and aldehyde groups provide reactive sites for further chemical modifications, enabling the compound to participate in diverse biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole-5-carbaldehyde: Lacks the vinyl group, making it less reactive in addition reactions.
4-Methyl-1H-imidazole-5-carbaldehyde: Substitutes the vinyl group with a methyl group, altering its chemical reactivity and applications.
1-Vinyl-1H-imidazole: Lacks the aldehyde group, limiting its use in oxidation and reduction reactions.
Uniqueness: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in scientific research.
Eigenschaften
IUPAC Name |
5-ethenyl-3-methylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-6-7(4-10)9(2)5-8-6/h3-5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKGZHOLONZKJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)




![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
